Flavamine
Overview
Description
Flavamine is a chemical compound with the molecular formula C21H23NO2. It is a diterpenoid alkaloid isolated from the roots of Aconitum flavum
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavamine can be synthesized through various chemical reactions. One common method involves the use of chalcone isomerase, an enzyme that converts chalcone-like compounds into flavanones . Another method involves the use of flavanone 4-reductase, which converts (2S)-flavan-4-ol and NADP+ into (2S)-flavanone, NADPH, and H+ .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the roots of Aconitum flavum . The extraction process includes several steps, such as solvent extraction, purification, and crystallization, to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Flavamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Flavamine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for the synthesis of various chemical compounds.
Industry: This compound is used in the production of various industrial products, such as dyes and pigments.
Mechanism of Action
The mechanism of action of flavamine involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors and enzymes, modulating their activity. For example, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Flavamine is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
Flavadine: Another diterpenoid alkaloid isolated from Aconitum flavum.
Napelline: A related compound with similar structural features.
Lucidusculine: Another diterpenoid alkaloid with comparable properties.
This compound stands out due to its distinct chemical structure and the specific biological activities it exhibits, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-(diethylaminomethyl)-3-methyl-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-4-22(5-2)14-16-11-12-19-18(13-16)20(23)15(3)21(24-19)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVZNDLLRXZPNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)OC(=C(C2=O)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166146 | |
Record name | Flavamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-60-9 | |
Record name | Flavamine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10166146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLAVAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QL5Z51GXKI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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